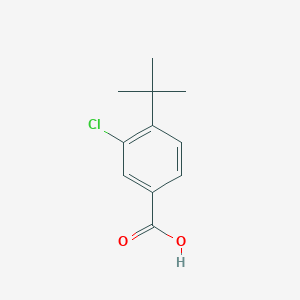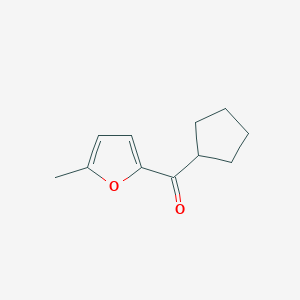
2-环戊烷羰基-5-甲基呋喃
描述
2-Cyclopentanecarbonyl-5-methylfuran is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopentanecarbonyl-5-methylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentanecarbonyl-5-methylfuran including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
材料科学
2-环戊烷羰基-5-甲基呋喃由于其分子结构在材料科学领域具有潜在的应用,它可能在聚合物合成中发挥作用。 其呋喃部分可以作为制备呋喃基树脂的前体,呋喃基树脂以其热稳定性和化学耐受性而闻名 .
生命科学研究
在生命科学领域,该化合物可用于合成更复杂分子的构建块。 它可以作为合成生物活性分子或研究与含呋喃化合物相关的代谢途径的中间体 .
化学合成
该化合物可以参与各种化学合成过程。 它与其他有机分子的反应可能导致产生具有潜在应用的新化合物,包括制药和农用化学品 .
色谱
在色谱中,2-环戊烷羰基-5-甲基呋喃可以作为标准或参考化合物来校准设备,或者由于其独特的化学性质而作为色谱固定相合成的成分 .
分析研究
在分析研究中,2-环戊烷羰基-5-甲基呋喃的衍生物可以用作各种类型分析中的试剂或标记物,包括光谱学和质谱法,以研究复杂生物或环境样品的成分 .
生物燃料
2-环戊烷羰基-5-甲基呋喃的呋喃环表明它可能是生物燃料生产中的重要中间体。 呋喃衍生物正在被探索其转化为可再生燃料来源的潜力,这由于对可持续能源解决方案的需求不断增长而成为一个研究领域 .
作用机制
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit a wide range of biological activities, which depend on their chemical structure .
Biochemical Pathways
Furan derivatives have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, and dhodh kinase . These enzymes play crucial roles in various biochemical pathways, including cell division, DNA replication, and energy metabolism .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, which could potentially result in various molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of many chemical compounds .
生化分析
Biochemical Properties
2-Cyclopentanecarbonyl-5-methylfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-Cyclopentanecarbonyl-5-methylfuran to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 2-Cyclopentanecarbonyl-5-methylfuran on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cell function. These changes can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Cyclopentanecarbonyl-5-methylfuran exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule’s activity. For example, the compound may inhibit the activity of an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopentanecarbonyl-5-methylfuran can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to 2-Cyclopentanecarbonyl-5-methylfuran can result in adaptive responses by the cells, such as changes in gene expression or enzyme activity. These temporal effects are important considerations for in vitro and in vivo studies, as they can impact the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 2-Cyclopentanecarbonyl-5-methylfuran vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At high doses, 2-Cyclopentanecarbonyl-5-methylfuran can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of 2-Cyclopentanecarbonyl-5-methylfuran in research and potential therapeutic applications.
Metabolic Pathways
2-Cyclopentanecarbonyl-5-methylfuran is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can affect the activity of key metabolic enzymes, thereby modulating the rates of metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of 2-Cyclopentanecarbonyl-5-methylfuran within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For example, transporters may actively transport 2-Cyclopentanecarbonyl-5-methylfuran into the cell, while binding proteins may sequester the compound within certain organelles. The distribution of 2-Cyclopentanecarbonyl-5-methylfuran can influence its activity and function, as its localization within specific cellular regions can determine its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 2-Cyclopentanecarbonyl-5-methylfuran is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-Cyclopentanecarbonyl-5-methylfuran may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of 2-Cyclopentanecarbonyl-5-methylfuran is crucial for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
cyclopentyl-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOAXFTOOFNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


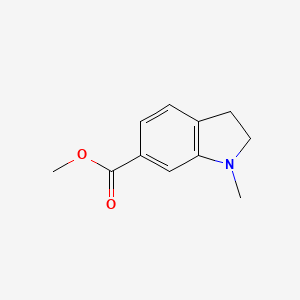

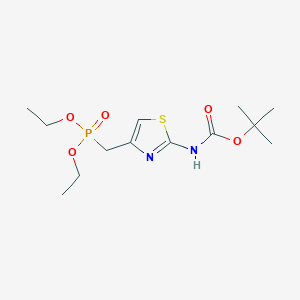
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
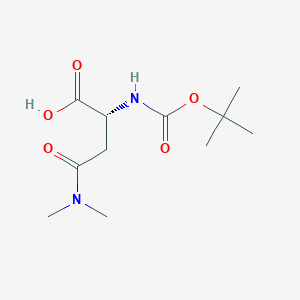
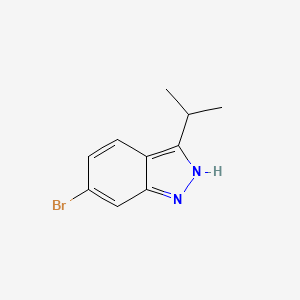

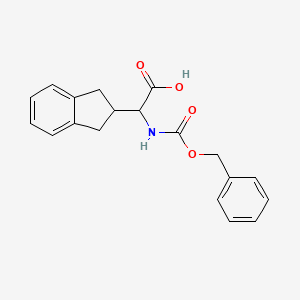


![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)
